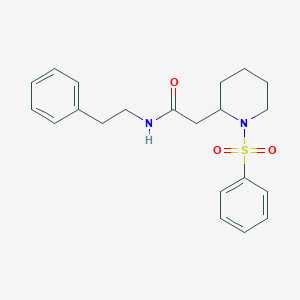![molecular formula C25H22FN3O2 B2562235 4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one CAS No. 847379-84-4](/img/structure/B2562235.png)
4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one” is a complex organic molecule. It contains a benzimidazole group, which is a type of heterocyclic aromatic organic compound. This group is fused to a benzene ring with a fluorobenzyl substituent. The molecule also contains a pyrrolidin-2-one group, which is a type of gamma-lactam, a subclass of lactams .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzimidazole ring fused to a benzene ring with a fluorobenzyl substituent, and a pyrrolidin-2-one group .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the benzimidazole and pyrrolidin-2-one groups, as well as the fluorobenzyl substituent . For example, the benzimidazole group might undergo electrophilic substitution reactions, while the pyrrolidin-2-one group might participate in nucleophilic addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzimidazole and pyrrolidin-2-one groups might confer basicity, while the fluorobenzyl substituent might influence its lipophilicity .科学的研究の応用
Pharmacological Research Applications
Compounds with structural similarities have been investigated for their pharmacological properties, particularly as receptor antagonists. For example, the preclinical pharmacology of CERC-301, a selective N-methyl-D-aspartate (NMDA) receptor subunit 2B antagonist, was studied to develop a translational approach for dose selection in clinical trials for major depressive disorder. This research indicates the potential application of similar compounds in the development of therapeutic agents targeting specific neural receptors [R. Garner et al., 2015].
Imaging and Diagnostic Applications
Compounds structurally related to the one have been used in imaging studies to investigate their binding to specific receptors in the brain. For example, research on [(18)F]p-MPPF demonstrated its utility for the quantitative imaging of 5-HT(1A) receptors in healthy volunteers, suggesting potential applications of similar compounds in diagnostic imaging and the study of neurotransmitter systems [J. Passchier et al., 2000].
Environmental and Safety Assessments
Research on the environmental presence and safety of chemically related compounds includes studies on their metabolism, disposition, and potential toxicological effects. For instance, the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, after oral administration to humans, provides insight into the metabolic pathways and excretion of drug-related material, highlighting the importance of understanding the pharmacokinetics of new compounds for safety assessments [C. Renzulli et al., 2011].
作用機序
Benzimidazole derivatives
The benzimidazole moiety is a common structure in many biologically active compounds. It is known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, “4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one” might also exhibit one or more of these activities.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O2/c1-31-20-9-6-8-19(14-20)28-16-18(13-24(28)30)25-27-22-11-4-5-12-23(22)29(25)15-17-7-2-3-10-21(17)26/h2-12,14,18H,13,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRHCVJUFIQXHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[2-(Pyrrolidin-1-yl)ethyl]aniline](/img/structure/B2562152.png)
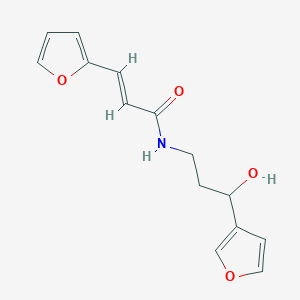
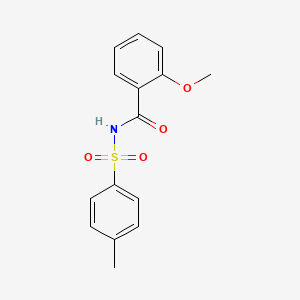
![2-({2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-5-nitrobenzenecarboxylic acid](/img/structure/B2562157.png)

![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2562162.png)

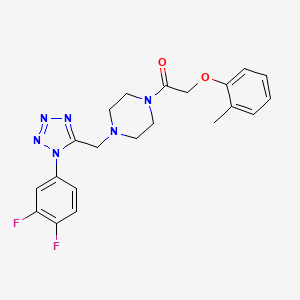
![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2562166.png)
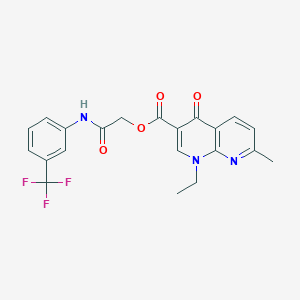
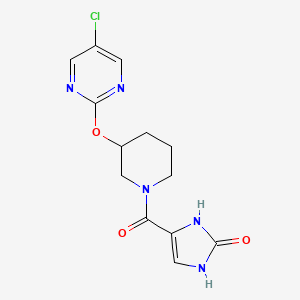
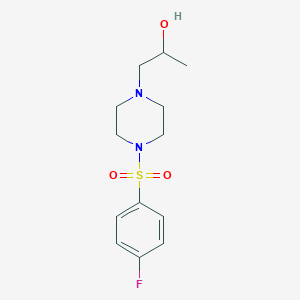
![N-(thiazol-2-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2562173.png)
